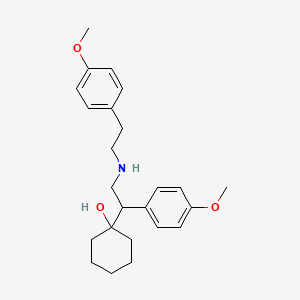

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Descripción general

Descripción

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, also known as this compound, is a useful research compound. Its molecular formula is C24H33NO3 and its molecular weight is 383.532. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine, also known as Venlafaxine impurity H, is an impurity of Venlafaxine . The primary targets of this compound are the presynaptic reuptake sites of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . These neurotransmitters play a crucial role in regulating mood and cognition.

Mode of Action

The compound facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of serotonin and noradrenaline . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake .

Biochemical Pathways

The action of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine affects the serotonin and noradrenaline pathways. By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and thus influences the biochemical pathways they regulate . These pathways are involved in various physiological processes, including mood regulation and cognitive function.

Pharmacokinetics

The metabolism of Venlafaxine, from which D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine is derived, is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic processes can affect the bioavailability of the compound.

Result of Action

The molecular and cellular effects of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine’s action are primarily related to its impact on neurotransmitter signaling. By increasing the concentration of serotonin and noradrenaline in the synaptic cleft, it can enhance the signaling of these neurotransmitters and thus influence neuronal activity .

Análisis Bioquímico

Biochemical Properties

D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine interacts with various enzymes and proteins in the body. It is reported to be a weak inhibitor of dopamine reuptake . The metabolism of venlafaxine is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine. A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 .

Cellular Effects

Its parent compound, Venlafaxine, is known to influence cell function by blocking the presynaptic reuptake of serotonin and noradrenaline . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Venlafaxine, the parent compound, exerts its effects at the molecular level by blocking the presynaptic reuptake of serotonin and noradrenaline . This can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Metabolic Pathways

The metabolic pathways of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine involve the cytochrome P450 (CYP) enzyme CYP2D6 and CYP3A4 . These enzymes are involved in the metabolism of many drugs and other xenobiotics.

Actividad Biológica

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, also known as N,O-didesmethylvenlafaxine (DDV), is a significant metabolite of venlafaxine, an antidepressant that functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article explores the biological activity of DDV, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Venlafaxine and Its Metabolites

Venlafaxine is widely used in the treatment of major depressive disorder and anxiety disorders. Its efficacy is attributed to its ability to inhibit the reuptake of serotonin and norepinephrine in the brain, thereby increasing the availability of these neurotransmitters. Venlafaxine is metabolized into several active metabolites, including O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), with DDV being another important metabolite.

Table 1: Key Metabolites of Venlafaxine

| Metabolite | Mechanism of Action | Potency (IC50) |

|---|---|---|

| O-desmethylvenlafaxine | SNRI activity | 900 nM |

| N-desmethylvenlafaxine | SNRI activity | Not specified |

| N,O-didesmethylvenlafaxine | Potentially similar to ODV | Not specified |

The primary mechanism through which DDV exerts its effects is similar to that of venlafaxine and ODV. It inhibits the reuptake of serotonin and norepinephrine, which enhances neurotransmitter availability in the synaptic cleft. Unlike many other psychotropic drugs, DDV does not significantly bind to muscarinic, histaminergic, or alpha-1 adrenergic receptors, minimizing potential side effects associated with these interactions .

Clinical Implications

The clinical significance of DDV lies in its role as a metabolite contributing to the overall efficacy of venlafaxine. Variations in metabolic pathways can influence therapeutic outcomes. For instance, genetic polymorphisms in cytochrome P450 enzymes (CYP2D6 and CYP2C19) affect the metabolism of venlafaxine and its metabolites, leading to variations in drug efficacy and safety profiles among patients .

Case Studies

- Case Study on Metabolic Variability : A report highlighted a patient with unusually high plasma concentrations of venlafaxine due to genetic factors affecting metabolism. The patient exhibited a significantly altered ratio of venlafaxine to ODV, emphasizing the importance of understanding metabolic pathways in optimizing treatment .

- Neuroprotective Outcomes : In a study investigating the effects of venlafaxine post-stroke, treatment led to enhanced recovery and reduced infarct volume, suggesting that both venlafaxine and its metabolites could play a role in neuroprotection during acute neurological events .

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine has been studied for its pharmacological effects, particularly its role in modulating neurotransmitter systems. It has been shown to inhibit the binding of [3H]imipramine to imipramine receptors in rat brains with an IC50 value of 900 nM, indicating its potential efficacy as an antidepressant agent .

Clinical Applications

The clinical implications of this compound are significant, particularly concerning its use in treating various mood disorders. Venlafaxine is commonly prescribed for:

- Major Depressive Disorder (MDD) : Demonstrated efficacy in multiple clinical trials for MDD treatment .

- Generalized Anxiety Disorder (GAD) : Approved for GAD treatment with established clinical effectiveness .

- Other Disorders : Off-label uses include treatment for obsessive-compulsive disorder (OCD), panic disorder, and neuropathic pain management .

Case Study 1: Pharmacokinetics in Special Populations

A study examined the pharmacokinetic profile of venlafaxine and its active metabolites, including this compound, in patients with hepatic cirrhosis. The results indicated significant alterations in drug clearance and half-life, necessitating dosage adjustments for affected patients .

Case Study 2: Drug Interaction Studies

Research involving micellar electrokinetic chromatography-tandem mass spectrometry has provided insights into drug-drug interactions involving venlafaxine and its metabolites. This technique allows for precise measurement of plasma concentrations, facilitating better understanding of therapeutic efficacy and safety profiles when co-administered with other medications .

Data Tables

The following table summarizes key pharmacological targets and conditions associated with this compound:

| Target | Condition | Potency (IC50) |

|---|---|---|

| Imipramine Receptor | Depression | 900 nM |

Propiedades

IUPAC Name |

1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylamino]ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-27-21-10-6-19(7-11-21)14-17-25-18-23(24(26)15-4-3-5-16-24)20-8-12-22(28-2)13-9-20/h6-13,23,25-26H,3-5,14-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUSDEPYNTZFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC(C2=CC=C(C=C2)OC)C3(CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329795-88-1 | |

| Record name | N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329795881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(4-METHOXYPHENYL)ETHYL) DIDESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY5HCS64F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.